2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-23(25)15-5-3-4-14(12-15)18-16(13-21-10-7-19-8-11-21)22-9-2-1-6-17(22)20-18/h1-6,9,12,19H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKIDXQUVHXKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the alkylation of the imidazo[1,2-a]pyridine with piperazine to form the desired compound. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core and the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: The compound is investigated for its use in material science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety may interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, receptor activation, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl Substituents
- 2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine : This positional isomer (CAS: 728864-97-9) differs only in the nitro group’s placement on the phenyl ring (para vs. meta). While both isomers share the molecular formula C₁₈H₁₉N₅O₂ (MW: 337.38 g/mol), the meta-nitro derivative may exhibit distinct electronic and steric properties. For example, the para isomer’s linear symmetry could influence crystallinity or receptor binding compared to the meta isomer’s angled orientation .
Piperazine-Modified Analogues
- 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (L2): Lacks the piperazinylmethyl group, resulting in reduced molecular weight (MW: ~255.25 g/mol) and basicity.
- Compounds 3a–i (Pyrazoline-Piperazine Hybrids): Derivatives with pyrazoline rings fused to the imidazo[1,2-a]pyridine core (e.g., 3a–i in ) demonstrate how additional heterocyclic rings modulate bioactivity. These compounds showed antileishmanial and antitrypanosomal activity, suggesting that structural complexity can enhance antiparasitic effects compared to simpler analogues .
Triazole- and Thiadiazole-Substituted Derivatives
- Compounds 8p and 10a–b () : Feature triazole rings linked to piperazine. For instance, 8p (antileishmanial activity) includes a 4-methoxy-2-nitrophenyl-triazole group, which may improve metabolic stability due to the triazole’s resistance to enzymatic degradation. In contrast, the target compound’s simpler piperazinylmethyl group prioritizes synthetic accessibility .
- Thiadiazole Derivatives () : Antiulcer agents like 19c incorporate thiadiazole rings, which confer cytoprotective properties. The target compound’s nitro group and piperazine may lack this specificity but could offer broader receptor modulation .
Physicochemical Properties
Antiparasitic Activity
- The target compound’s structural relatives, such as pyrazoline hybrids (Compounds 1–4 in ), demonstrated IC₅₀ values of 1.2–8.7 µM against Leishmania donovani, suggesting that piperazine-linked imidazo[1,2-a]pyridines are potent antiparasitic agents. However, the absence of a pyrazoline ring in the target compound may limit its efficacy in this context .
Cytoprotective and Antiulcer Effects
- Thiadiazole derivatives (e.g., 19c) from showed cytoprotective activity comparable to SCH-28080 in ethanol-induced ulcer models. The target compound’s nitro group may confer redox-modulating properties, but its lack of a thiadiazole ring could reduce specificity for ulcer pathways .
Mitochondrial vs. DNA-Targeted Mechanisms
- highlights that subtle structural changes (e.g., imidazo[1,2-a]pyridine vs. pyrimidine) can shift mechanisms from mitochondrial disruption to DNA damage. The target compound’s nitrophenyl group may favor interactions with mitochondrial proteins, akin to 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine .
Biological Activity
2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its diverse biological properties.
- Chemical Name : this compound
- CAS Number : 727975-37-3
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.38 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit substantial antibacterial properties. In a study involving a series of synthesized imidazo derivatives, some compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis or disruption of cell wall integrity .
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Various Gram-positive and Gram-negative bacteria | Inhibition of protein synthesis |
Anticancer Activity
In vitro studies have also suggested that this compound may exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of cancer cell proliferation in several types of cancer cells. The specific pathways affected include apoptosis induction and cell cycle arrest, although detailed mechanisms are still under investigation .
Case Studies
- Study on Antibacterial Properties : A study synthesized several derivatives of imidazo[1,2-a]pyridine and tested their antibacterial efficacy. Among these, this compound was noted for its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for further development in antibiotic therapies.
- Anticancer Evaluation : Another research effort focused on the anticancer effects of various imidazo derivatives, including our compound of interest. Results indicated that treatment with this compound led to significant reductions in cell viability in cancer cell lines compared to controls, suggesting its potential role in cancer therapy.
Q & A
Q. What in vivo models assess therapeutic potential for neglected diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
